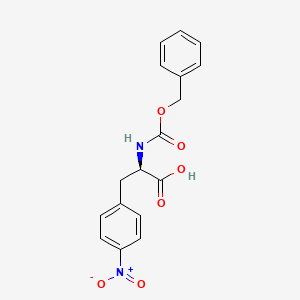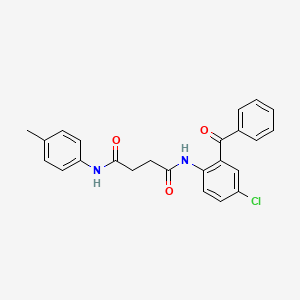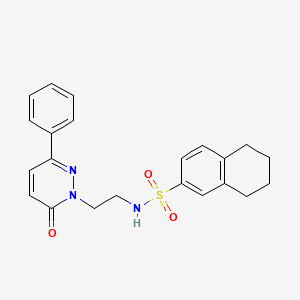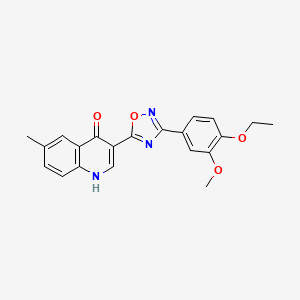
Z-D-Phe(4-NO2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Phe(4-NO2)-OH typically involves the nitration of N-Cbz-L-phenylalanine. The process can be summarized as follows:
Nitration Reaction: N-Cbz-L-phenylalanine is dissolved in a suitable solvent such as acetic acid. A nitrating agent, often a mixture of concentrated sulfuric acid and nitric acid, is added to the solution. The reaction is carried out at a controlled temperature to ensure the selective nitration at the para position of the phenyl ring.
Purification: The reaction mixture is then neutralized and the product is extracted using an organic solvent. The crude product is purified by recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: The nitration reaction is scaled up using industrial reactors with precise temperature and mixing controls to ensure consistent product quality.
Automated Purification: Industrial purification methods such as continuous chromatography or large-scale recrystallization are employed to achieve high purity and yield.
化学反应分析
Types of Reactions
Z-D-Phe(4-NO2)-OH undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Deprotection: The benzyloxycarbonyl group can be removed by hydrogenolysis or acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Hydrogen gas with palladium on carbon, or trifluoroacetic acid.
Major Products Formed
Reduction: Z-D-Phe(4-NH2)-OH (N-Cbz-4-amino-L-phenylalanine)
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: 4-nitro-L-phenylalanine
科学研究应用
Z-D-Phe(4-NO2)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Z-D-Phe(4-NO2)-OH depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the benzyloxycarbonyl group can protect the amino group during synthetic processes.
相似化合物的比较
Similar Compounds
N-Cbz-L-phenylalanine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-L-phenylalanine: Lacks the benzyloxycarbonyl group, making it more reactive but less protected during synthesis.
Uniqueness
Z-D-Phe(4-NO2)-OH is unique due to the combination of the nitro group and the benzyloxycarbonyl protecting group. This dual functionality allows for selective reactions and protection during synthesis, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
(2R)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCURAKJUSAHL-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2387517.png)
![3-Methyl-6-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2387519.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2387523.png)
![3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2387524.png)
![4-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2387529.png)
![1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2387530.png)


![4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2387533.png)
![1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one](/img/structure/B2387535.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)

